2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
Description
2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS: 5306-42-3) is an aniline derivative featuring a methoxy group at the 2-position and a 5-methyl-1,3-benzoxazol-2-yl substituent at the 5-position of the benzene ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors through aromatic and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-9-3-5-14-12(7-9)17-15(19-14)10-4-6-13(18-2)11(16)8-10/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEVRQKQRHFTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the condensation of 2-amino-5-methoxyaniline with 5-methyl-2-benzoxazolecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
- 4-(5-Methyl-1,3-benzoxazol-2-yl)aniline (CAS: 22501-77-5) Structure: Benzoxazole at the 4-position of aniline (vs. 5-position in the target compound). Impact: Positional isomerism alters electronic conjugation and steric accessibility. This compound is a building block in kinase inhibitor synthesis .
3-(5-Methyl-1,3-benzoxazol-2-yl)aniline (CID: 348698)
Heterocyclic System Modifications
2-Methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CAS: 5306-42-3)
2-Chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide
- Structure : Benzoxazole with 5,6-dimethyl substituents and an amide linkage.
- Impact : The nitro and chloro groups enhance electrophilicity, while dimethyl substitution increases steric hindrance. This compound is a precursor in covalent PPARγ agonists, highlighting the role of electron-withdrawing groups in receptor activation .
Functional Group Variations
5-(Ethylsulfonyl)-2-methoxyaniline
2-Methoxy-5-(1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-5-yl)aniline
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a compound within the benzoxazole family, notable for its unique structural features that include a methoxy group and a benzoxazole moiety. This combination potentially enhances its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 254.29 g/mol.
Chemical Structure and Properties
The structural characteristics of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline contribute to its biological properties. The presence of the methoxy group enhances solubility, while the benzoxazole ring is known for diverse pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.29 g/mol |
| Functional Groups | Methoxy, Aniline |
| Benzoxazole Moiety | Present |
Antimicrobial Activity
Research indicates that compounds containing benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies on related benzoxazole compounds have demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . The specific activity of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline remains to be fully characterized, but its structural similarity to active compounds suggests potential efficacy.
Anticancer Potential
Benzoxazole derivatives have been reported to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific signaling pathways. This positions 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline as a candidate for further investigation in cancer research.
The biological activity of 2-Methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)aniline may be attributed to its ability to interact with biological targets at the molecular level. Potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit bacterial enzymes critical for survival.
- Disruption of Cell Membrane Integrity : This could lead to increased permeability and eventual cell lysis.
- Induction of Apoptosis in Cancer Cells : Targeting specific pathways involved in cell cycle regulation and apoptosis.
Case Studies and Research Findings
A comparative analysis of related benzoxazole derivatives has been conducted to establish structure–activity relationships (SAR). For instance, variations in substituents on the benzoxazole ring significantly affect antimicrobial activity .
Table: Structure–Activity Relationship (SAR) Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
